molecular formula C9H9NO B1332087 3,5-Dimethylphenyl isocyanate CAS No. 54132-75-1

3,5-Dimethylphenyl isocyanate

Cat. No. B1332087
CAS RN: 54132-75-1
M. Wt: 147.17 g/mol
InChI Key: DZSGDHNHQAJZCO-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl isocyanate (3,5-DMPI) is an organic compound belonging to the class of isocyanates, which are compounds with a C=N group. It is a colorless liquid with a boiling point of 84°C and a melting point of -23°C. 3,5-DMPI is used in the synthesis of polyurethanes, which are used in a variety of applications, from coatings and adhesives to elastomers and foams. It is also used as a reagent for the synthesis of other compounds, such as polyureas and polythioureas, and as a polymerization initiator for the manufacture of polyurethanes.

Scientific Research Applications

Polyurethane Copolymer Flexibility

3,5-Dimethylphenyl isocyanate has been identified as a significant compound in enhancing the flexibility of polyurethane copolymers, especially at low temperatures. The rigid and distinct shape of the 3,5-dimethylphenyl group interrupts molecular interactions, leading to improved flexibility without compromising tensile and shape memory properties at ambient temperatures (Chung et al., 2012).

Chiral Separation in Chromatography

This compound plays a crucial role in chiral separation. It's used to synthesize cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC), a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). This CSP has successfully separated several racemic pesticides, indicating its effectiveness in chiral discrimination (Liu et al., 2013).

Alternative to Hazardous Chemicals

This compound and its derivatives are considered as safer and non-hazardous substitutes for arylsulfonyl isocyanates, which are commonly used in the production of arylsulfonyl carbamates and ureas but are toxic and involve the handling of dangerous chemicals (Sa̧czewski et al., 2006).

Enantioseparation of Beta-Amino Acids

The compound has been utilized in creating chiral stationary phases like 3,5-dimethylphenyl-carbamoylated-beta-cyclodextrin, aiding in the chromatographic enantioseparation of unusual beta-amino acids, proving its significance in precise molecular separation techniques (Ilisz et al., 2009).

Safety and Hazards

3,5-Dimethylphenyl isocyanate is classified as a combustible liquid. It may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Mechanism of Action

properties

IUPAC Name

1-isocyanato-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSGDHNHQAJZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202474
Record name 3,5-Xylyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54132-75-1
Record name 3,5-Dimethylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54132-75-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Xylyl isocyanate
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Record name 3,5-Xylyl isocyanate
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Record name 3,5-xylyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 3,5-dimethylphenyl isocyanate in the presented research?

A1: this compound is primarily utilized as a derivatizing agent to modify various carbohydrate polymers, such as cellulose [, , , , , , , , , , , ] and amylose []. These modified polymers are then employed as chiral selectors in chiral stationary phases for HPLC.

Q2: Why is this compound chosen for this modification?

A2: The 3,5-dimethylphenyl carbamate derivatives exhibit excellent chiral recognition abilities [, , , ]. This is attributed to the steric effects and interactions of the 3,5-dimethylphenyl group with the chiral analytes.

Q3: How does the molecular weight of the base material, like cellulose, affect chiral separation?

A3: Studies show that while oligomers with a degree of polymerization (DP) as low as 7 can exhibit chiral recognition, a DP of 18 or higher generally provides comparable performance to much larger polymers []. This suggests that a certain chain length is crucial for achieving optimal chiral selectivity.

Q4: What types of materials are compatible with these modified carbohydrate CSPs?

A5: The modified carbohydrates are typically coated or bonded onto silica gel [, , , , , , , ] to create the stationary phase. The choice of silica gel can influence the separation performance.

Q5: How does the pore size of the silica gel support affect the performance of the CSP?

A6: While wider pore silicas are commonly used, research suggests that smaller pore sizes (e.g., 500 Å) with higher surface areas can provide comparable or even better chromatographic performance and enantiomeric resolution [].

Q6: What types of molecules have been successfully separated using these 3,5-dimethylphenyl carbamate-based CSPs?

A7: These CSPs have demonstrated success in separating various chiral compounds, including α-amino acids [], pesticides (e.g., metalaxyl) [, ], pharmaceuticals (e.g., hexaconazole) [], and various other racemic analytes like trans-stilbene oxide and benzoin [].

Q7: Can these CSPs be used under different chromatographic conditions?

A8: Yes, these CSPs can be utilized in both normal phase [, ] and reversed-phase HPLC [, ] depending on the analyte and mobile phase composition.

Q8: How stable are these CSPs under different solvent conditions?

A9: Immobilized CSPs, where the derivatized carbohydrate is chemically bonded to the silica, show good solvent durability, even with solvents like tetrahydrofuran, which are typically problematic for coated-type CSPs [, , ].

Q9: Are there any specific advantages of using chitosan as the base material for CSPs?

A10: Chitosan-based CSPs, particularly chitosan bis(3,5-dimethylphenylcarbamate)-(cyclopentylurea)s, have shown promising enantioseparation capabilities and good tolerance to various organic solvents, offering flexibility in mobile phase selection [].

Q10: What analytical techniques are used to characterize these modified carbohydrate materials?

A11: Common characterization techniques include infrared spectroscopy (IR) [, , ], elemental analysis [], 1H NMR [, , , ], circular dichroism (CD) [], and size exclusion chromatography (SEC) []. Mass spectrometry techniques like FAB-MS and LSIMS are also employed, particularly for oligosaccharide derivatives [].

Q11: What are the environmental implications of using this compound in the production of CSPs?

A11: While the research papers primarily focus on the synthesis and application of these CSPs, they do not provide detailed information on the environmental impact of this compound or its disposal. Further research is needed to assess and mitigate any potential environmental risks.

Q12: Are there any ongoing efforts to develop more sustainable and environmentally friendly methods for producing these CSPs?

A13: Yes, researchers are exploring greener synthetic approaches. For example, using ionic liquids like 1-allyl-3-methyl-imidazolium chloride (AmimCl) as a solvent for the derivatization reaction shows promise for more sustainable CSP production [, ].

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